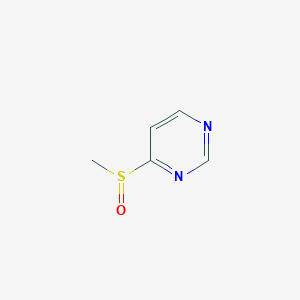
Pyrimidine, 4-(methylsulfinyl)-(8CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 4-(methylsulfinyl)-(8CI) is a heterocyclic aromatic compound containing a pyrimidine ring substituted with a methylsulfinyl group at the fourth position Pyrimidines are known for their significant roles in biological systems, including their presence in nucleic acids such as DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 4-(methylsulfinyl)-(8CI) can be achieved through several methods. One common approach involves the reaction of pyrimidine derivatives with methylsulfinylating agents. For instance, the reaction of 4-chloropyrimidine with methylsulfinyl chloride in the presence of a base such as triethylamine can yield Pyrimidine, 4-(methylsulfinyl)-(8CI). The reaction typically occurs under mild conditions and can be completed within a few hours.
Industrial Production Methods: Industrial production of Pyrimidine, 4-(methylsulfinyl)-(8CI) may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Pyrimidine, 4-(methylsulfinyl)-(8CI) can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The methylsulfinyl group can be reduced to a methylthio group using reducing agents like lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the methylsulfinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: 4-(Methylsulfonyl)pyrimidine.
Reduction: 4-(Methylthio)pyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pyrimidine, 4-(methylsulfinyl)-(8CI) has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for understanding biological pathways involving pyrimidine derivatives.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Pyrimidine, 4-(methylsulfinyl)-(8CI) involves its interaction with specific molecular targets. The methylsulfinyl group can enhance the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects. For example, in anticancer research, Pyrimidine, 4-(methylsulfinyl)-(8CI) derivatives may inhibit key enzymes involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
4-(Methylthio)pyrimidine: Similar structure but with a methylthio group instead of a methylsulfinyl group.
4-(Methylsulfonyl)pyrimidine: Oxidized form of Pyrimidine, 4-(methylsulfinyl)-(8CI) with a sulfone group.
4-Chloropyrimidine: Precursor used in the synthesis of Pyrimidine, 4-(methylsulfinyl)-(8CI).
Uniqueness: Pyrimidine, 4-(methylsulfinyl)-(8CI) is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The methylsulfinyl group can participate in specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Eigenschaften
CAS-Nummer |
14080-20-7 |
|---|---|
Molekularformel |
C5H6N2OS |
Molekulargewicht |
142.18 g/mol |
IUPAC-Name |
4-methylsulfinylpyrimidine |
InChI |
InChI=1S/C5H6N2OS/c1-9(8)5-2-3-6-4-7-5/h2-4H,1H3 |
InChI-Schlüssel |
LEGJRLXMYHVXFF-UHFFFAOYSA-N |
SMILES |
CS(=O)C1=NC=NC=C1 |
Kanonische SMILES |
CS(=O)C1=NC=NC=C1 |
Synonyme |
Pyrimidine, 4-(methylsulfinyl)- (8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















